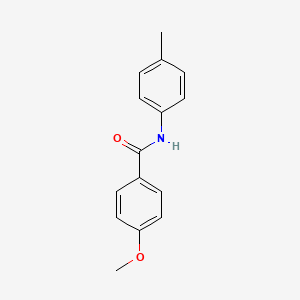

4-methoxy-N-(4-methylphenyl)benzamide

Description

Overview of Benzamide (B126) Derivatives in Chemical Research

Benzamide and its derivatives represent a cornerstone in modern chemical research, with a wide array of applications. These compounds are characterized by a benzene (B151609) ring attached to an amide functional group. The versatility of the benzamide scaffold allows for a diverse range of substitutions on both the benzene ring and the amide nitrogen, leading to a vast library of molecules with unique properties. nih.govsigmaaldrich.com In medicinal chemistry, benzamide derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govsigmaaldrich.com Beyond pharmaceuticals, these compounds are also investigated for their applications in material science. nih.gov The synthesis of benzamide derivatives is a fundamental process in organic chemistry, often involving the acylation of aromatic amines with benzoyl chloride or its derivatives. chemicalbook.com

Significance of the 4-methoxy-N-(4-methylphenyl)benzamide Scaffold for Academic Inquiry

The specific structure of this compound, featuring a methoxy (B1213986) group on the benzoyl ring and a methylphenyl group on the amide nitrogen, presents a compelling subject for academic study. The presence and position of these substituents are known to significantly influence the molecule's conformation, electronic properties, and crystal packing. nih.gov

Crystal structure analysis of closely related compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, reveals that the interplay between the electron-donating methoxy and methyl groups can dictate the supramolecular architecture through various intermolecular interactions like N—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov The dihedral angles between the aromatic rings are a key structural parameter influenced by these substitutions. researchgate.net While the crystal structure of this compound itself is not extensively detailed in publicly available literature, the study of analogous compounds provides a framework for understanding its potential solid-state behavior.

The methoxy group, being an electron-donating group, can affect the reactivity and biological interactions of the benzoyl portion of the molecule. Similarly, the methyl group on the N-phenyl ring can influence the molecule's lipophilicity and steric profile, which are critical factors in its potential biological activity.

Scope and Research Trajectories Pertaining to this compound

Currently, dedicated research focusing exclusively on this compound is limited. However, based on the known activities of related benzamide derivatives, several research trajectories can be envisioned.

Given the established anticancer properties of other substituted benzamides, one potential area of investigation is the evaluation of this compound for its cytotoxic effects against various cancer cell lines. nih.gov For instance, studies on other 4-methylbenzamide (B193301) derivatives have shown promising results as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov

Furthermore, the structural features of this compound make it a candidate for investigation in material science. The ability of related benzamides to form ordered structures through hydrogen bonding and other non-covalent interactions suggests that this compound could be explored for the development of novel organic materials with specific optical or electronic properties. nih.gov

Future research would likely involve the detailed synthesis and characterization of this compound, followed by comprehensive screening for various biological activities. X-ray crystallographic studies would be essential to fully elucidate its three-dimensional structure and packing in the solid state, providing a foundation for structure-activity relationship studies and the rational design of new derivatives with enhanced properties.

Chemical and Physical Properties

Below are the tabulated chemical and physical properties of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H15NO2 | nih.gov |

| Molecular Weight | 241.28 g/mol | nih.gov |

| IUPAC Name | 4-methoxy-N-(p-tolyl)benzamide | N/A |

| CAS Number | 39192-94-4 | chemicalbook.com |

| Appearance | Solid | N/A |

| Melting Point | 159-160 °C | |

| Solubility | 5.4 µg/mL (at pH 7.4) | nih.gov |

| XLogP3 | 3.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Synthesis and Spectroscopic Data

The synthesis of this compound can be achieved through the reaction of 4-methoxybenzoyl chloride with p-toluidine. chemicalbook.com Spectroscopic data is crucial for the characterization of this compound.

Table 2: Spectroscopic Data

| Technique | Key Features | Source |

|---|---|---|

| Infrared (IR) Spectroscopy | The IR spectrum of a similar compound, 4-methylbenzamide, shows characteristic peaks for the N-H stretching, C=O stretching of the amide, and aromatic C-H stretching. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The 1H NMR spectrum would be expected to show distinct signals for the aromatic protons on both rings, the methoxy group protons, and the methyl group protons. The 13C NMR would show characteristic peaks for the carbonyl carbon, aromatic carbons, and the carbons of the methoxy and methyl groups. | N/A |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. | N/A |

List of Compounds

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzamide |

| 4-methoxy-N-(4-methylphenyl)benzenesulfonamide |

| 4-methylbenzamide |

| 4-methoxybenzoyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-3-7-13(8-4-11)16-15(17)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXPRQGDAUNXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323465 | |

| Record name | 4-methoxy-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39192-94-4 | |

| Record name | NSC404061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 4 Methoxy N 4 Methylphenyl Benzamide

Spectroscopic Characterization Techniques Applied to Benzamide (B126) Compounds

Spectroscopic methods are fundamental to the elucidation of the structure of benzamide derivatives. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information about their electronic structure, vibrational modes, and the chemical environment of their atoms can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. For 4-methoxy-N-(4-methylphenyl)benzamide, the ¹H and ¹³C NMR spectra provide definitive proof of its structure by identifying the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the methoxy (B1213986) group, the methyl group, and the two separate aromatic rings, as well as the amide N-H proton. The protons on the 4-methoxyphenyl (B3050149) ring and the 4-methylphenyl ring would appear as distinct doublet patterns, characteristic of para-substituted benzene (B151609) rings. The amide proton (N-H) typically appears as a broad singlet. The methoxy (-OCH₃) and methyl (-CH₃) protons would each appear as sharp singlets.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyl carbon of the amide group, the carbons of the methoxy and methyl groups, and the carbons within the aromatic rings. The chemical shift of the carbonyl carbon is particularly characteristic. While specific experimental data for this exact compound is not widely published, analysis of closely related compounds such as N-(4-methoxyphenyl)-4-methylbenzamide allows for the prediction of these spectral features. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on standard chemical shift correlations and data from analogous compounds.

| Atom Type | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Amide (N-H) | ~8.0-9.0 (broad singlet) | N/A |

| Carbonyl (C=O) | N/A | ~165-167 |

| Methoxy (O-CH₃) | ~3.8 (singlet) | ~55-56 |

| Methyl (Ar-CH₃) | ~2.3 (singlet) | ~20-22 |

| Aromatic (C-H) | ~6.9-7.9 (multiplets/doublets) | ~114-142 |

| Aromatic (quaternary C) | N/A | ~127-163 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For benzamide compounds, these spectra are dominated by vibrations of the amide linkage and the substituted phenyl rings. nih.govnih.gov

Key vibrational modes for this compound include:

N-H Stretching: A prominent band typically observed in the IR spectrum between 3200 and 3400 cm⁻¹. Its position can indicate the extent of hydrogen bonding in the solid state.

C=O Stretching (Amide I band): A very strong absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. This is one of the most characteristic bands for amides.

N-H Bending (Amide II band): This mode, coupled with C-N stretching, appears between 1510 and 1570 cm⁻¹.

C-N Stretching (Amide III band): Found in the region of 1200-1300 cm⁻¹.

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

C-O-C Stretching: Asymmetric and symmetric stretching of the methoxy ether linkage, typically found around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Raman spectroscopy provides complementary data, often showing strong signals for the symmetric vibrations of the aromatic rings and the C=O bond. The simultaneous activation of the C=O stretching mode in both IR and Raman spectra can suggest charge transfer interactions through the π-conjugated system of the molecule. esisresearch.org

Table 2: Characteristic Vibrational Frequencies for this compound Data based on typical ranges for substituted benzamides. nih.govnih.govchemicalbook.com

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3200-3400 | Medium-Strong |

| Aromatic C-H Stretch | IR, Raman | 3000-3100 | Medium-Weak |

| C=O Stretch (Amide I) | IR, Raman | 1630-1680 | Very Strong (IR) |

| N-H Bend (Amide II) | IR | 1510-1570 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450-1600 | Medium-Strong |

| C-N Stretch (Amide III) | IR | 1200-1300 | Medium |

| Asymmetric C-O-C Stretch | IR | ~1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of an aromatic amide like this compound is characterized by absorptions arising from π→π* and n→π* transitions associated with the phenyl rings and the carbonyl group. nih.govresearchgate.net The primary absorption bands are typically due to π→π* transitions within the conjugated system formed by the benzoyl and aniline (B41778) moieties. researchgate.net The presence of auxochromes like the methoxy (-OCH₃) and methyl (-CH₃) groups can cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzamide. The n→π* transition of the carbonyl group is generally much weaker and may be obscured by the more intense π→π* bands. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly documented, extensive studies on closely related benzanilides, such as 4-methoxy-N-phenylbenzamide and 4-methyl-N-(4-methylphenyl)benzamide, provide a clear model for its expected solid-state structure. nih.govnih.gov

These studies show that benzanilide (B160483) molecules are generally not planar. The crystal packing is typically dominated by intermolecular N—H⋯O hydrogen bonds, which link molecules into chains or more complex supramolecular architectures. nih.govnih.gov

Table 3: Comparative Crystal Data for Related Benzamide Structures

| Parameter | 4-methoxy-N-phenylbenzamide nih.gov | 4-methyl-N-(4-methylphenyl)benzamide nih.gov |

| Formula | C₁₄H₁₃NO₂ | C₁₅H₁₅NO |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | C2/c |

| a (Å) | 5.308 | 13.3236 |

| b (Å) | 7.709 | 5.3591 |

| c (Å) | 14.109 | 17.3525 |

| β (˚) | 99.210 | 92.248 |

| Dihedral Angle (Ring-Ring) | 65.18° | 59.6° |

| H-Bonding Motif | C(4) chains via N—H⋯O bonds | C(4) chains via N—H⋯O bonds |

Molecular Geometry and Conformational Preferences of this compound

Based on the crystallographic data of analogous compounds, the molecule of this compound is expected to adopt a non-planar conformation. nih.gov The key conformational features are the dihedral angles between the two aromatic rings and the central amide plane (-C(=O)N-).

The amide group itself is generally planar, but it is twisted relative to both the 4-methoxyphenyl ring (the benzoyl part) and the 4-methylphenyl ring (the aniline part). The dihedral angle between the mean planes of the two aromatic rings is significant, typically falling in the range of 55-70 degrees. nih.govnih.gov This twisted conformation arises from steric hindrance between the ortho-hydrogens of the two rings and the atoms of the amide bridge.

The central C-N amide bond possesses partial double-bond character, leading to a restricted rotation and favoring a trans conformation of the carbonyl oxygen and the N-H bond, which is characteristic of secondary amides. In the solid state, this conformation facilitates the formation of strong intermolecular N—H⋯O=C hydrogen bonds, which are a dominant feature in the crystal packing of benzamides. nih.govnih.gov

Computational and Theoretical Investigations of 4 Methoxy N 4 Methylphenyl Benzamide

Density Functional Theory (DFT) Studies for Molecular Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-methoxy-N-(4-methylphenyl)benzamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G+(d,p)), are utilized to determine the most stable molecular conformation (optimized geometry). researchgate.net

DFT also elucidates electronic properties. The distribution of electron density and the energies of molecular orbitals are calculated, providing a foundation for understanding the molecule's reactivity and spectroscopic characteristics.

Table 1: Representative Optimized Geometrical Parameters for a Benzamide (B126) Core Structure

| Parameter | Typical Value (Å or °) |

| C=O Bond Length | ~1.23 |

| C-N (amide) Bond Length | ~1.34 |

| N-H Bond Length | ~0.86 - 0.88 |

| Dihedral Angle (Amide-Benzoyl Ring) | ~20° - 35° |

| Dihedral Angle (Benzoyl-Aniline Rings) | ~60° - 65° |

Note: These are typical values observed in related benzamide structures and serve as illustrative examples.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large energy gap indicates high stability and lower reactivity, characteristic of a "hard" molecule. nih.gov For benzamide derivatives, the HOMO is typically localized over the electron-rich regions, such as the methoxy-substituted phenyl ring, while the LUMO may be distributed over the benzoyl portion of the molecule. In a related sulfonamide, 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide, the calculated HOMO and LUMO energy values are -6.125 eV and -1.157 eV, respectively. researchgate.net

Table 2: Representative FMO Properties for a Benzamide Structure

| Parameter | Representative Value (eV) | Implication |

| EHOMO | -6.0 to -6.8 | Electron-donating capability |

| ELUMO | -0.9 to -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | ~5.0 - 5.6 | Chemical reactivity and stability |

Note: These values are illustrative, based on data from related aromatic amide and sulfonamide compounds. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. strath.ac.uknih.gov Regions of positive potential (blue) would be expected around the amide proton (N-H), identifying it as a hydrogen bond donor site. strath.ac.uknih.gov This visualization is critical for understanding how the molecule interacts with biological receptors or other molecules. strath.ac.uk

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density into molecular fragments, it provides a graphical representation of how molecules interact with their neighbors. The surface can be mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, indicating hydrogen bonds and other close contacts. nih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Benzamide-like Structures

| Interaction Type | Percentage Contribution |

| H···H | 29% - 54% |

| C···H/H···C | 21% - 28% |

| O···H/H···O | 21% - 31% |

| N···H/H···N | ~1.7% |

Note: Data compiled from studies on related benzamide and acetamide (B32628) structures. strath.ac.uknih.govnih.gov

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of quantum chemical descriptors can be calculated to predict the global reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It signifies resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the chemical potential (-(I+A)/2). This index measures the propensity of a species to accept electrons.

These calculated parameters allow for a comparative assessment of the reactivity of this compound with other related compounds, offering predictive insights into its chemical behavior in various environments.

Pre Clinical Biological Activity Profiles of 4 Methoxy N 4 Methylphenyl Benzamide and Its Analogues

Anticancer and Antiproliferative Activities of Benzamide (B126) Scaffolds in In Vitro Models

The fight against cancer has spurred the development of novel chemical entities with the ability to selectively target and eliminate cancer cells. Benzamide derivatives have emerged as a promising class of compounds, demonstrating significant anticancer and antiproliferative effects in various in vitro models. These activities are often attributed to their ability to interfere with critical cellular processes such as cell division and survival pathways.

Inhibition of Cell Proliferation

A number of studies have highlighted the potent antiproliferative effects of benzamide analogues. For instance, a series of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides were synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. Several of these compounds exhibited significant antiproliferative activities. Similarly, N-(benzimidazol-2-yl)-substituted benzamide derivatives have shown potent antiproliferative effects on cancer cell lines, with substitutions on the phenyl ring, particularly at the para position, playing a crucial role in their activity. bookpi.org One study found that a series of newly synthesized 2-thioacetamide linked benzoxazole-benzamide conjugates showed higher cytotoxic activities than the standard anticancer drug sorafenib (B1663141) against colon (HCT-116) and breast (MCF-7) cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov Furthermore, certain 4-(acylaminomethyl)benzamides have demonstrated interesting antiproliferative activity in the National Cancer Institute's (NCI) primary anti-cancer screen. nanobioletters.com

Interactive Data Table: Antiproliferative Activity of Benzamide Analogues

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide (T11) | HCT-116 | Data not specified | nih.gov |

| N-(benzimidazol-2-yl)-substituted benzamide (Compound 9) | MCF-7 | 3.84 ± 0.62 | bookpi.org |

| Benzoxazole-Benzamide conjugate (Compound 11e) | HCT-116 | 1.14 | nih.gov |

| Benzoxazole-Benzamide conjugate (Compound 11e) | MCF-7 | 1.54 | nih.gov |

| 4-Methylbenzamide (B193301) derivative (Compound 7) | K562 | 2.27 | bookpi.orgmdpi.com |

| 4-Methylbenzamide derivative (Compound 7) | HL-60 | 1.42 | bookpi.orgmdpi.com |

| 4-Methylbenzamide derivative (Compound 7) | OKP-GS | 4.56 | bookpi.orgmdpi.com |

| Thiobenzanilide (Compound 17) | A375 | 11.8 | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Beyond inhibiting proliferation, a key mechanism of many anticancer agents is the induction of programmed cell death, or apoptosis, and the disruption of the cell cycle. N-substituted benzamides, such as declopramide, have been shown to induce apoptosis in cancer cell lines like the human promyelocytic leukemia cell line HL60. nih.gov This process involves the release of cytochrome c and the activation of caspase-9. nih.gov Prior to apoptosis, these compounds can also induce a G2/M cell cycle block. nih.gov

A novel imidazo-benzamide derivative, TBUEIB, was found to induce apoptosis in the A549 lung cancer cell line, with evidence of DNA fragmentation and modulation of the apoptotic marker caspase-3. Similarly, certain m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide derivatives were shown to induce apoptosis in HCT-116 cells. nih.gov Studies on 4-methylbenzamide derivatives revealed that they can dose-dependently induce apoptosis and cause cell cycle arrest at the G2/M phase in OKP-GS renal carcinoma cells. bookpi.org Furthermore, some benzimidazole (B57391) derivatives have been reported to arrest the cell cycle at different phases (G1/S or G2/M) in various cancer cell lines, including A549, MDA-MB-231, and SKOV3. tubitak.gov.tr The induction of apoptosis by these compounds is often mediated through the intrinsic mitochondrial pathway, involving changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. researchgate.net

Interactive Data Table: Apoptotic and Cell Cycle Effects of Benzamide Analogues

| Compound/Analogue | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Declopramide | HL-60, 70Z/3 | Induces apoptosis, G2/M cell cycle block | Cytochrome c release, caspase-9 activation | nih.gov |

| TBUEIB | A549 | Induces apoptosis | DNA fragmentation, caspase-3 modulation | |

| m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide (T11) | HCT-116 | Induces apoptosis | Morphological changes | nih.gov |

| 4-Methylbenzamide derivative (Compound 7) | OKP-GS | Induces apoptosis, G2/M arrest | Dose-dependent | bookpi.org |

| Benzimidazole derivative (Compound 13) | A549, MDA-MB-231 | G1/S arrest | Not specified | tubitak.gov.tr |

Evaluation against Various Cancer Cell Lines

The anticancer potential of benzamide analogues has been evaluated against a diverse panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, N-(benzimidazol-2-yl)-substituted benzamides have shown significant antiproliferative activity against breast cancer cells (MCF7). bookpi.org A study on 4-methylbenzamide derivatives reported high activity against several cell lines including leukemic (K562, HL-60), breast (MCF-7), cervical (HeLa), liver (HepG2), lung (A-549), and renal (OKP-GS) cancer cell lines. mdpi.com Another fingolimod (B1672674) analogue, N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide (MPH), which shares structural similarities with the benzamide scaffold, exhibited anticancer efficacy against both A549 (lung) and U87 (glioblastoma) cancer cells. nih.gov Furthermore, a series of thiobenzanilides were evaluated against melanoma (A375) and breast cancer (MCF-7) cell lines, with some compounds showing notable cytotoxic potential. nih.gov

Anti-inflammatory Properties

In addition to their anticancer effects, certain benzamide derivatives possess anti-inflammatory properties. N-substituted benzamides, including metoclopramide (B1676508) and declopramide, have been shown to exert anti-inflammatory effects by inhibiting the activity of NF-κB (nuclear factor kappa B) and the production of tumor necrosis factor-alpha (TNF-α). The inhibition of these key inflammatory mediators suggests a potential role for benzamide scaffolds in the development of treatments for inflammatory conditions. Furthermore, related phenolic compounds such as 4-hydroxybenzaldehyde (B117250) have demonstrated anti-inflammatory activity by suppressing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages. mdpi.com

Antimicrobial and Antifungal Evaluations

The benzamide scaffold has also been explored for its potential to combat microbial and fungal infections. Several studies have reported the synthesis of novel benzamide derivatives with significant antimicrobial and antifungal activities.

A study on N-phenylbenzamides revealed that these compounds possess both antibacterial and antifungal properties. researchgate.net While their antibacterial activity against Staphylococcus aureus and Escherichia coli was modest compared to streptomycin, the presence of methoxy (B1213986) and halo substituents slightly enhanced their activity. researchgate.net Another study reported that newly synthesized benzamide derivatives exhibited a wide range of pharmacological effects, including antibacterial and antifungal activities. nih.gov

In the realm of antifungal agents, novel N-(pyrazol-5-yl)benzamide derivatives containing a diphenylamine (B1679370) moiety have demonstrated excellent in vitro activity against various phytopathogenic fungi, including Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea. nih.gov Similarly, a series of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed good activity against several plant pathogenic fungi. mdpi.comnih.gov Interestingly, the introduction of a 4-methoxy group was found to decrease the antifungal activity to varying degrees in this particular series. mdpi.comnih.gov Benzamidine derivatives carrying 1,2,3-triazole moieties have also been synthesized and tested for their fungicidal activities against Colletotrichum lagenarium and Botrytis cinerea. nih.govacs.org

Interactive Data Table: Antimicrobial and Antifungal Activity of Benzamide Analogues

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| N-phenylbenzamide | Staphylococcus aureus, Escherichia coli | Moderate antibacterial | researchgate.net |

| N-(pyrazol-5-yl)benzamide derivative (5IIIh) | Sclerotinia sclerotiorum | EC₅₀ = 0.37 mg/L | nih.gov |

| N-(pyrazol-5-yl)benzamide derivative (5IIIc) | Valsa mali | EC₅₀ = 1.32 mg/L | nih.gov |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6h) | Alternaria alternata | EC₅₀ = 1.77 µg/mL | mdpi.comnih.gov |

Enzyme Inhibition and Receptor Interaction Studies

The biological activities of benzamide derivatives are often underpinned by their interaction with specific enzymes and receptors. Several studies have investigated these interactions to elucidate their mechanism of action.

In the context of anticancer activity, some 4-methylbenzamide derivatives have been studied as potential inhibitors of protein kinases, which are key regulators of cell signaling. bookpi.orgmdpi.com The design of these compounds was based on preserving the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone, which is known to have an affinity for the allosteric pocket of kinases. bookpi.orgmdpi.com Docking studies have shown that the presence of a 4-methylimidazole (B133652) fragment in the structure of these compounds promotes their binding to protein kinases predominantly as type 2 inhibitors. bookpi.org A novel imidazo-benzamide derivative, TBUEIB, was found to target the expression of DNA Methyltransferase 1 (DNMT1), an enzyme involved in epigenetic regulation, leading to the apoptosis of cancer cells.

Benzamide analogues have also been identified as modulators of various receptors. For example, a study on N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues revealed them to be selective kappa opioid receptor antagonists. nih.govmdpi.com Another study identified benzamide analogues as a novel class of 5-HT₃ receptor agonists, which is noteworthy as they lack the positively charged functionality typically considered essential for binding to this receptor, suggesting an allosteric binding site. nih.govgoogle.com Furthermore, some N-phenylbenzamide derivatives have been shown to exert antiviral effects by increasing the intracellular levels of APOBEC3G (A3G), an enzyme that can inhibit the replication of viruses like HBV. google.com

Immunomodulatory Potential (e.g., PD-L1 Inhibition)

The immune system's ability to distinguish between self and non-self is crucial for maintaining health and eliminating pathogens and malignant cells. A key mechanism in this process involves immune checkpoints, such as the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). The interaction between PD-1 on T-cells and PD-L1, often overexpressed on tumor cells, leads to the suppression of the T-cell's antitumor activity, allowing cancer cells to evade immune surveillance. Consequently, the inhibition of the PD-1/PD-L1 interaction has emerged as a significant strategy in cancer immunotherapy.

While monoclonal antibodies targeting this pathway have shown clinical success, research into small-molecule inhibitors is growing due to potential advantages like oral bioavailability and better tissue penetration. Within this context, derivatives of the benzamide scaffold have been identified as promising candidates for PD-L1 inhibition.

Research into a series of novel benzamide derivatives has demonstrated their potential as effective inhibitors of the PD-1/PD-L1 interaction. mdpi.com One of the most potent compounds identified in a study, designated as D2, exhibited an IC50 value of 16.17 nM, indicating strong inhibitory activity. mdpi.com This compound was also shown to effectively activate the antitumor immunity of T-cells in peripheral blood mononuclear cells (PBMCs). mdpi.com Docking studies have suggested that the amide group of the benzamide structure can form a crucial hydrogen bond with the amino acid residue Ala121 on the PD-L1 dimer, contributing to its high potency. mdpi.com

Furthermore, an analogue of the primary compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has been shown to possess antiviral activity against the hepatitis B virus (HBV). nih.gov This activity is believed to be mediated through an immunomodulatory mechanism involving an increase in the intracellular levels of APOBEC3G (A3G), a host cytidine (B196190) deaminase with antiviral properties. nih.gov This finding highlights the potential for 4-methoxy-N-arylbenzamide analogues to modulate immune responses in different therapeutic contexts.

Table 1: PD-L1 Inhibition by a Potent Benzamide Derivative

| Compound | IC50 (nM) for PD-1/PD-L1 Inhibition | Biological Effect |

|---|---|---|

| Benzamide Derivative D2 | 16.17 | Activates antitumor immunity of T-cells in PBMCs |

Antioxidant Capacity Assessments

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various diseases. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The methoxy group (-OCH3) is known to enhance the antioxidant activity of phenolic compounds. nih.gov

While direct studies on the antioxidant capacity of 4-methoxy-N-(4-methylphenyl)benzamide are limited, research on related methoxy-substituted N-benzimidazole-derived carboxamides provides valuable insights. A study evaluating a series of these compounds demonstrated significant antioxidant activity, in some cases superior to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com

The antioxidant potential of these compounds was assessed using various methods, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. The results indicated that the presence and position of hydroxyl and methoxy groups on the phenyl ring significantly influence the antioxidant capacity. For instance, a derivative with two hydroxyl groups and one methoxy group on the phenyl ring (compound 8) showed strong antioxidant activity. mdpi.com Another study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which share the 4-methoxyphenyl (B3050149) moiety, also reported significant DPPH scavenging ability for some of its derivatives. researchgate.net

The structure-activity relationship studies suggest that the electron-donating nature of the methoxy group contributes to the ability of these compounds to scavenge free radicals. nih.gov This principle supports the likelihood that this compound and its analogues would exhibit antioxidant properties.

Table 2: Antioxidant Activity of Methoxy-Substituted N-Benzimidazole Carboxamide Derivatives

| Compound Derivative | Key Substituents | Observed Antioxidant Activity |

|---|---|---|

| Compound 8 | Two hydroxyl and one methoxy group on the phenyl ring | Strong antioxidant activity |

| Cyano-substituted derivatives 10 and 11 | Cyano groups on the benzimidazole nuclei | Significantly improved antioxidative activity compared to standard BHT |

| Derivatives 9, 10, 32, and 36 | Various hydroxyl and methoxy substitutions | Confirmed antioxidant ability in cell-based assays |

Structure Activity Relationship Sar Studies of 4 Methoxy N 4 Methylphenyl Benzamide Analogues

Impact of Substituent Modifications on Biological Efficacy

The modification of substituents on both aromatic rings of the benzamide (B126) scaffold is a fundamental strategy for optimizing biological efficacy. The nature of these groups—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—plays a crucial role.

Research on analogous N-arylbenzamide and related structures has demonstrated that:

Amide Substituents: The amide bond itself is a critical anchor. Systematic modifications at sites around this central linkage in related scaffolds, such as sulfamoyl benzamidothiazoles, have shown that the amide bond's integrity is often essential for maintaining a conformation necessary for biological activity. nih.gov

Electron-Donating and Withdrawing Groups: In studies on related N-allylbenzamides, the introduction of an electron-donating group (like the methyl group in 4-methyl-N-(prop-2-yn-1-yl)benzamide) was found to increase reaction yields, suggesting enhanced nucleophilicity. acs.org Conversely, electron-withdrawing groups, such as halogens or trifluoromethyl (CF3) groups, tend to reduce the electron density of the aromatic system, which can decrease the efficiency of certain transformations and impact biological interactions. acs.org For instance, a para-chloro substituted benzamide derivative showed lower yield in a palladium-catalyzed reaction compared to its methyl-substituted counterpart. acs.org

Lipophilicity: The lipophilicity of the molecule, often measured as log P, is a key factor in its ability to cross biological membranes. Studies on substituted benzamides have shown that lipophilicity can be finely tuned by substituents. For example, adding a 6-hydroxy group to a methoxysalicylamide ring paradoxically increased lipophilicity due to the formation of an intramolecular hydrogen bond that masks the polar amide group. nih.gov In contrast, a 6-methoxy group decreased lipophilicity. nih.gov

Bulky Groups: The size and steric hindrance of substituents are also important. In one study, replacing a phenyl ring with smaller aliphatic groups like methyl, ethyl, and propyl was explored, indicating that the bi-aryl conformation may be necessary for the desired activity, as a compound with a methylene (B1212753) spacer was found to be inactive. nih.gov

The following table summarizes the observed impact of various substituent modifications on the properties and activities of analogous benzamide structures.

| Modification Site | Substituent Type | Observed Impact | Reference |

| Benzoyl Ring | Electron-Donating (e.g., -CH₃, -OCH₃) | Enhances nucleophilicity, potentially increasing activity. | acs.org |

| Benzoyl Ring | Electron-Withdrawing (e.g., -Cl, -CF₃) | Reduces nucleophilicity; can decrease activity or reaction efficiency. | acs.org |

| N-Aryl Ring | Halogens (e.g., -F, -Cl, -Br) | Acts as ortho- and para-directing deactivators; can modulate binding and lipophilicity. | libretexts.org |

| Benzoyl Ring | Hydroxy (-OH) at ortho position | Can form intramolecular hydrogen bonds, masking polarity and increasing apparent lipophilicity. | nih.gov |

| N-Aryl Ring | Aliphatic groups (e.g., -CH₃, -C₂H₅) | Can replace aromatic rings, but a specific bi-aryl conformation may be required for activity. | nih.gov |

Positional Isomer Effects on Activity

General Principles: In electrophilic aromatic substitutions, the existing substituent directs incoming groups to specific positions. Activating groups (like -CH₃ and -OCH₃) are typically ortho- and para-directing, while most deactivating groups are meta-directing. libretexts.org Halogens are a notable exception, being deactivating yet ortho- and para-directing. libretexts.org

Steric and Electronic Influences: A substituent in the ortho position can cause steric hindrance that prevents the amide moiety from being coplanar with the benzene (B151609) ring, altering its conformational properties. nih.gov For example, an ortho-methoxy substituent can weaken an intramolecular hydrogen bond, thereby affecting the molecule's polarity. nih.gov

Observed Biological Effects: In a study on thiosemicarbazide (B42300) derivatives with antibacterial properties, the position of substituents was critical. A fluorine substituent in the ortho position of the phenyl ring resulted in the highest activity against several Staphylococcus strains, while the corresponding meta and para isomers showed very low activity. mdpi.com Similarly, for derivatives with a trifluoromethylphenyl group, moving the substituent from one part of the core structure to another resulted in a four- to eight-fold increase in activity. mdpi.com The study concluded that the substituent's position significantly determines the biological potency. mdpi.com

This table illustrates how positional changes can affect activity, using findings from analogous compound series.

| Substituent | Position | Relative Biological Activity | Rationale/Reference |

| Fluorine | Ortho | Highest | Favorable interaction or conformation for antibacterial target. mdpi.com |

| Fluorine | Meta | Very Low | Unfavorable positioning for target binding. mdpi.com |

| Fluorine | Para | Very Low | Unfavorable positioning for target binding. mdpi.com |

| Methoxy (B1213986) | Ortho | Can weaken intramolecular H-bonds due to steric/electronic effects. | Alters polarity and conformation. nih.gov |

| Alkyl | Para vs. Ortho | Para-substitution often leads to predictable activity, while ortho-substitution can introduce significant steric hindrance. | acs.orglibretexts.org |

Influence of Aromatic Ring Substitutions on Pharmacological Profiles

Beyond simple substituent effects, more substantial changes to the aromatic rings, such as replacing them with different carbocyclic or heterocyclic systems, can dramatically alter a compound's pharmacological profile. Such modifications can change the molecule's solubility, metabolic stability, and ability to form key interactions like hydrogen bonds or π-stacking with a target protein.

For example, replacing a benzene ring with a polyfluoroarene can lower the HOMO and LUMO energy levels and improve resistance to oxidation. mdpi.com In the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors based on an N-arylbenzamide scaffold, extensive SAR studies led to potent compounds by modifying the aromatic systems. nih.gov Similarly, the synthesis of 3-aryl anthranils, which are structurally related to benzamides, has yielded compounds with a broad spectrum of pharmacological activities. nih.gov The replacement of a phenyl ring with nonpolar aliphatic substituents has also been explored, although this can lead to a loss of activity if a bi-aryl conformation is essential for binding. nih.gov

Correlation between Electronic Structure and Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's chemical structure with its biological activity. These models use calculated molecular descriptors that represent topological, electronic, and steric properties.

For N-aryl derivatives, QSAR models have successfully predicted their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research. nih.govresearchgate.netmdpi.com These studies highlight several key descriptors:

AlogP98: An estimate of the octanol-water partition coefficient, representing the molecule's lipophilicity.

Topological Descriptors (e.g., Wiener, CHI-1): These indices describe molecular size, shape, and branching.

A typical QSAR model for these compounds might take the form of a linear equation, such as: pKi = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... mdpi.com

For instance, one study derived the following equation for AChE inhibition: pKi = 3.05473 + 0.005491(WIENER) + 0.228406(ALOGP98) - 4.18285(CHI-V-3_C) - 0.546045(PHI) mdpi.com

This equation demonstrates that a combination of descriptors for lipophilicity (ALOGP98), molecular size/shape (WIENER, PHI), and connectivity (CHI-V-3_C) can effectively model the biological response. mdpi.com Such models are invaluable for theoretically guiding the design and synthesis of new, more potent analogues. qub.ac.uk

Derivatives and Analogues of 4 Methoxy N 4 Methylphenyl Benzamide in Advanced Research

Design and Synthesis of Novel Benzamide (B126) Scaffolds Based on the 4-methoxy-N-(4-methylphenyl)benzamide Core

The design of novel benzamide scaffolds originating from the this compound core often involves strategic modifications to the aroyl and N-aryl rings. These modifications are aimed at probing the structure-activity relationships (SAR) that govern the compound's interaction with biological targets.

A common synthetic route to prepare the core structure and its analogues is the condensation reaction between a substituted benzoic acid and a corresponding aniline (B41778). For instance, the synthesis of N-phenylbenzamide derivatives can be achieved by reacting the appropriate benzoic acid with an aniline in the presence of a coupling agent. researchgate.net In a specific example, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) involved the initial alkylation of 3-amino-4-methoxybenzoic acid with dimethyl sulfate. The resulting intermediate was then condensed with 4-chloroaniline (B138754) using N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating agent. researchgate.net This method highlights a versatile approach to introducing various substituents onto the benzamide scaffold.

Further research has focused on the development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) as potential anticancer agents. These compounds, which can be considered analogues of the this compound core, were synthesized to explore the impact of replacing the N-phenyl ring with a thiazole (B1198619) moiety. The synthesis of these analogues involved the reaction of a Weinreb amide with appropriate Grignard reagents to form an oxazoline (B21484) intermediate, which was then oxidized to the corresponding oxazole. nih.govacs.org

The table below summarizes key synthetic approaches for generating derivatives based on the benzamide core.

| Derivative Class | Synthetic Approach | Key Reagents | Reference |

| N-phenylbenzamide Derivatives | Condensation of a substituted benzoic acid and an aniline | DIC, HOBt | researchgate.net |

| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Reaction of a Weinreb amide with a Grignard reagent, followed by oxidation | Grignard reagents, BrCCl3/DBU | nih.govacs.org |

These synthetic strategies provide a foundation for generating a diverse library of compounds for biological screening, allowing researchers to systematically investigate the impact of structural modifications on activity.

Heterocyclic Ring Incorporations and Their Effect on Activity

The incorporation of heterocyclic rings into the this compound scaffold has emerged as a fruitful strategy for modulating biological activity. Heterocycles can introduce novel pharmacophoric features, alter physicochemical properties, and provide new interaction points with biological targets.

One notable example is the incorporation of a thiazole ring, leading to the development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) as potent anticancer agents. nih.govacs.org These compounds were found to inhibit cancer cell growth by interfering with tubulin polymerization. nih.gov The replacement of the N-phenyl ring with a thiazole heterocycle was a key modification that led to this biological activity. nih.govacs.org

In another study, new imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their anticancer potential. acs.org The research demonstrated that derivatives with a para-methoxy group on the benzamide portion, such as compound 4e , exhibited significant cytotoxic activity against various cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast). acs.org The presence of the imidazole (B134444) ring was crucial for the observed anticancer effects. acs.org

Furthermore, the introduction of purine (B94841) rings has been explored. In the design of potential protein kinase inhibitors, a 4-methylbenzamide (B193301) linker was used to connect a purine ring to an N-(3-trifluoromethyl-phenyl)amide backbone. nih.gov This design strategy aimed to create compounds that could mimic natural ATP substrates and bind to the kinase active site. nih.gov

The table below presents examples of heterocyclic ring incorporations and their observed effects on biological activity.

| Incorporated Heterocycle | Resulting Compound Class | Observed Biological Activity | Reference |

| Thiazole | 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART) | Anticancer (tubulin polymerization inhibition) | nih.govacs.org |

| Imidazole | Imidazole-based N-phenylbenzamides | Anticancer (cytotoxic against A549, HeLa, MCF-7) | acs.org |

| Purine | 4-Methylbenzamide-purine conjugates | Potential Protein Kinase Inhibition | nih.gov |

These findings underscore the significant impact that heterocyclic ring incorporation can have on the biological activity of the this compound scaffold, opening up new avenues for the development of targeted therapeutics.

Amide Linkage Modifications and Bioisosteric Replacements

Modification of the amide linkage through bioisosteric replacement is a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of this compound and its analogues, replacing the amide bond with a suitable bioisostere can enhance metabolic stability, alter solubility, and modulate biological activity.

The 1,2,4-oxadiazole (B8745197) ring is a well-known bioisostere of the amide bond and has been successfully employed in the design of novel benzamide analogues. This heterocycle can mimic the hydrogen bonding properties of the amide group while offering improved metabolic stability. nih.govmdpi.com Research on 1,2,4-oxadiazole-based bioisosteres of benzamides has led to the discovery of compounds with significant antifungal and insecticidal activities. nih.govmdpi.com In one study, a series of novel benzamides substituted with a pyrazole-linked 1,2,4-oxadiazole were designed and synthesized, demonstrating good lethal activities against various agricultural pests. nih.gov

Another common amide bioisostere is the 1,2,3-triazole ring. nih.gov This heterocycle can be synthesized via "click chemistry" and is known to be metabolically stable. nih.gov Depending on the substitution pattern, 1,2,3-triazoles can mimic either the trans or cis conformation of the amide bond. nih.gov The replacement of an amide bond with a 1,2,3-triazole has been shown to be an effective strategy for enhancing the pharmacological properties of biologically active peptides. nih.gov

Thioamides and selenoamides have also been investigated as amide bioisosteres. In a study on benzamide analogues as potential anthelmintics, the replacement of the amide oxygen with sulfur (thioamide) or selenium (selenoamide) retained the biological activity against Caenorhabditis elegans. nih.gov This suggests that the geometry of the amide bond is crucial for activity, and these modifications preserve that geometry while potentially altering other properties. nih.gov

The following table details some amide linkage modifications and their rationale.

| Bioisosteric Replacement | Rationale | Potential Advantages | Reference |

| 1,2,4-Oxadiazole | Mimics amide hydrogen bonding | Improved metabolic and hydrolytic stability | nih.govmdpi.com |

| 1,2,3-Triazole | Mimics trans or cis amide conformation | Metabolic stability, synthetic accessibility | nih.gov |

| Thioamide/Selenoamide | Preserves amide geometry | Altered electronic and metabolic properties | nih.gov |

Conformationally Restricted Analogues and Their Biological Evaluation

The introduction of conformational constraints into a flexible molecule like this compound can be a powerful tool to lock the molecule into a specific bioactive conformation. This can lead to increased potency and selectivity for a particular biological target. While specific examples of conformationally restricted analogues of this compound are not extensively documented in the available literature, the principles of this approach are well-established in medicinal chemistry.

The design of conformationally restricted analogues often involves the incorporation of cyclic structures or rigid linkers that reduce the number of rotatable bonds. For example, in a study focused on a different class of compounds, structurally rigid N-substituted-6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexanes were synthesized as conformationally constrained analogues of more flexible piperidine (B6355638) derivatives. researchgate.net This strategy allowed researchers to lock the 3-hydroxyphenyl group in a specific orientation, leading to compounds with equal or better potencies. researchgate.net

Applying this principle to the this compound scaffold could involve several strategies. For instance, the flexible N-aryl group could be incorporated into a bicyclic system to restrict its rotation relative to the benzamide core. Another approach could be to introduce substituents that create steric hindrance, thereby favoring a particular conformation.

The biological evaluation of such conformationally restricted analogues would be crucial to determine if the imposed rigidity leads to the desired enhancement in activity. This would typically involve in vitro assays to measure the compound's potency against its target, followed by further studies to assess its selectivity and pharmacokinetic properties.

The table below outlines potential strategies for creating conformationally restricted analogues of this compound.

| Strategy | Description | Potential Outcome |

| Incorporation of a Bicyclic System | Fusing the N-aryl ring with another ring to create a rigid bicyclic structure. | Locking the relative orientation of the two aromatic rings. |

| Introduction of Bulky Substituents | Placing large chemical groups near the rotatable bonds to sterically hinder free rotation. | Favoring a specific low-energy conformation. |

| Cyclization of a Side Chain | Connecting two parts of the molecule with a new ring structure. | Reducing the overall flexibility of the molecule. |

While direct research on conformationally restricted analogues of this compound is an area ripe for exploration, the foundational principles from other areas of drug discovery suggest that this would be a promising avenue for developing more potent and selective therapeutic agents.

Mechanistic Studies on the Biological Effects of 4 Methoxy N 4 Methylphenyl Benzamide and Its Derivatives

Identification of Molecular Targets and Ligand-Target Interactions

Research into the derivatives of 4-methoxy-N-(4-methylphenyl)benzamide has identified several potential molecular targets, primarily in the contexts of antiviral and anticancer activities.

One notable derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) , has been investigated for its anti-hepatitis B virus (HBV) properties. nih.govnih.gov The primary molecular target identified for the antiviral effect of N-phenylbenzamide derivatives, including IMB-0523, is the host protein APOBEC3G (A3G) . nih.govnih.gov Studies have shown that these compounds can increase the intracellular levels of A3G, a cytidine (B196190) deaminase that can inhibit HBV replication. nih.govnih.gov The interaction is believed to be indirect, where the compound modulates the expression or stability of A3G, rather than direct binding to the viral components. nih.gov

In the realm of oncology, derivatives of 4-methylbenzamide (B193301) have been designed as potential protein kinase inhibitors . nih.gov Specifically, research has focused on creating compounds that can bind to the ATP-binding site of protein kinases, which are crucial for cancer cell signaling. nih.gov By preserving the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone and introducing various purine (B94841) derivatives, scientists have aimed to create molecules that can act as type 2 inhibitors for kinases like Aurora-B. nih.gov The ligand-target interactions in these cases involve hydrogen bonding with key amino acid residues in the kinase active site, such as Met-318 and Thr-315. nih.gov

Another study on a radiolabeled benzamide (B126) derivative, 4-(11)C-methoxy N-(2-diethylaminoethyl) benzamide (4-(11)C-MBZA) , has shown a high propensity for binding to melanoma cells (B16F1), suggesting a selective interaction with a target present on these cells. researchgate.net While the specific receptor was not identified, the binding was significantly higher in melanoma cells compared to breast epithelial and breast cancer cells. researchgate.net

Cellular Pathway Modulation by Benzamide Compounds

The modulation of cellular pathways by benzamide derivatives is a direct consequence of their interaction with molecular targets.

For the anti-HBV derivative IMB-0523 , the increase in intracellular A3G levels suggests a modulation of cellular protein expression or degradation pathways. nih.govnih.gov A3G is known to inhibit HBV DNA replication through a deaminase-independent mechanism, which involves direct binding to the HBV core protein and incorporation into nucleocapsids. nih.gov Therefore, by upregulating A3G, IMB-0523 can effectively interfere with the viral life cycle within the host cell. nih.gov

In the context of anticancer derivatives, the inhibition of protein kinases leads to the disruption of critical cellular signaling pathways involved in cell proliferation, survival, and differentiation. nih.gov For instance, the inhibition of Aurora-B kinase can lead to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in cancer cells. nih.gov The design of these compounds often involves a flexible linker to allow for optimal positioning within the kinase domain, thereby effectively blocking the downstream signaling cascade. nih.gov

Derivatives of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides have been shown to interact with the GABA-A receptor , suggesting a modulation of neurotransmitter pathways. researchgate.net This interaction is believed to be the basis for their observed anticonvulsant effects in mouse models. researchgate.net

Investigation of Downstream Biological Effects

The modulation of molecular targets and cellular pathways by these benzamide derivatives results in a range of observable biological effects.

The primary downstream effect of the anti-HBV agent IMB-0523 is the potent inhibition of HBV replication. nih.govnih.gov This has been demonstrated in both wild-type and drug-resistant HBV strains. nih.gov The increase in A3G protein levels is a key upstream event that leads to this antiviral outcome. nih.govnih.gov

For the anticancer 4-methylbenzamide derivatives, the key downstream effect is the inhibition of cancer cell proliferation. nih.gov One such compound, which features a chlorine atom and a methoxy (B1213986) group on a purine fragment, demonstrated significant inhibitory activity against a renal carcinoma cell line. nih.gov

The anticonvulsant derivatives of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide have been shown to increase the latency to seizure onset in a pentylenetetrazole-induced seizure model in mice, indicating a clear in vivo biological effect on the central nervous system. researchgate.net

Pharmacological Characterization in In Vitro and In Vivo (Non-Human) Models

The pharmacological properties of several derivatives of this compound have been characterized in preclinical models.

IMB-0523 has demonstrated potent anti-HBV activity in vitro, with IC50 values of 1.99 µM in HepG2.2.15 cells (wild-type HBV) and 3.30 µM in HepG2.A64 cells (drug-resistant HBV). nih.gov In vivo studies in a duck hepatitis B virus (DHBV) model also showed potent anti-HBV activity. nih.gov Pharmacokinetic studies in rats revealed promising properties for this compound. nih.gov

The in vitro anticancer activity of a series of 4-methylbenzamide derivatives has been evaluated against various cancer cell lines. nih.gov For example, one derivative showed an IC50 value of 4.56 µM against the OKP-GS renal carcinoma cell line. nih.gov

The radiolabeled benzamide 4-(11)C-MBZA was evaluated in vitro for its binding to different cell lines and in vivo in mice bearing B16F1 melanoma xenografts. researchgate.net The in vitro binding was highest in melanoma cells, and internalization studies showed that over 60% of the cell-bound activity was internalized. researchgate.net In vivo microPET imaging demonstrated high uptake in the tumor, suggesting its potential as an imaging agent. researchgate.net

The anticonvulsant properties of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide derivatives were assessed in a mouse model, where they were shown to increase the seizure threshold. researchgate.net

Interactive Data Tables

In Vitro Anti-HBV Activity of IMB-0523

| Cell Line | HBV Type | IC50 (µM) |

| HepG2.2.15 | Wild-type | 1.99 |

| HepG2.A64 | Drug-resistant | 3.30 |

In Vitro Anticancer Activity of a 4-Methylbenzamide Derivative

| Cell Line | Cancer Type | IC50 (µM) |

| OKP-GS | Renal Carcinoma | 4.56 |

In Vitro Binding of 4-(11)C-MBZA to Different Cell Lines

| Cell Line | Cell Type | Binding (%) |

| B16F1 | Melanoma | 6.41 ± 1.28 |

| MCF-10A | Breast Epithelial | 1.51 ± 0.17 |

| MDA-MB 231 | Breast Cancer | 0.30 ± 0.17 |

Potential Applications of 4 Methoxy N 4 Methylphenyl Benzamide in Chemical and Materials Science

Role as a Synthetic Building Block for Complex Molecules

The amide functionality is one of the most essential chemical linkages in nature and is a cornerstone in the synthesis of pharmaceuticals and agrochemicals. cbijournal.com N-aryl benzamides, including 4-methoxy-N-(4-methylphenyl)benzamide, are recognized as significant intermediates in the development of new bioactive molecules. cbijournal.comgoogle.com While often the target of synthesis themselves, their inherent reactivity allows them to serve as valuable synthetic building blocks for more complex molecular architectures. psu.edu

The reactivity of the benzamide (B126) core structure is well-documented. For instance, N-aryl benzamides can be transformed into the corresponding N-aryl benzothioamides, demonstrating the reactivity of the carbonyl group within the amide linkage. researchgate.net A protocol for this transformation has been developed using N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt as a thiating reagent on substrates like N-(p-tolyl)benzamide, a close structural analog of the title compound. researchgate.net Furthermore, N-allylbenzamides, which share the core benzamide structure, are established precursors for the synthesis of N-heterocycles such as oxazolines. acs.org This is achieved through methods like palladium-catalyzed hydroarylation followed by acid-induced cyclization. acs.org The synthesis of various benzofused N-heterocycles often proceeds through intermediates that contain the N-aryl amide motif. acs.org

Given these precedents, this compound possesses several reactive sites that could be exploited for further synthesis. The aromatic rings can undergo electrophilic substitution, the amide bond can be hydrolyzed or reduced, and the methoxy (B1213986) group could potentially be cleaved to yield a phenol (B47542) for further functionalization. This potential makes it a candidate for creating libraries of novel compounds for screening in drug discovery and materials science. psu.eduresearchgate.net

Exploration in Non-Linear Optical (NLO) Materials Research

Organic materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency doubling of laser light for data storage and optical switching. acs.org The key requirement for a molecule to exhibit second-order NLO activity is a structure that combines an electron donor group and an electron acceptor group, connected by a π-conjugated system. This "push-pull" configuration leads to a large molecular hyperpolarizability (β), a measure of NLO activity.

The structure of this compound features an electron-donating methoxy group (-OCH₃) and a central amide bridge that can participate in conjugation between the two aromatic rings. Although the amide group is not as strong an acceptor as a nitro group, benzamide derivatives are actively studied for their NLO properties. researchgate.net Theoretical and experimental studies on related compounds underscore the potential of this molecular framework. For example, squaric acid diamides, which feature amino donor groups and a dicarbonyl acceptor, show appreciable NLO activity combined with transparency in the blue region of the visible spectrum, a desirable trait for frequency-doubling applications. acs.org The investigation of various thiazolidine-amides has also shown that strategic placement of substituents can lead to strong nonlinearity. researchgate.net The presence of donor and acceptor groups and a conjugated system in this compound makes it a valid candidate for investigation within the broader search for new, efficient NLO materials.

Applications in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Crystal engineering, a subfield, aims to design and control the packing of molecules in the solid state to achieve desired material properties. The N-aryl benzamide scaffold is an excellent platform for these studies due to the strong and directional nature of the intermolecular hydrogen bonds it can form.

The secondary amide group (-C(O)NH-) is a reliable hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structures of numerous N-aryl benzamides and related compounds, a recurring supramolecular motif is the formation of infinite chains where molecules are linked by N-H···O hydrogen bonds. nih.govsigmaaldrich.com For example, in the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, a sulfonamide analog, N-H···O hydrogen bonds generate infinite C(4) chains. sigmaaldrich.com These primary chains are then further organized by weaker interactions.

The table below summarizes typical hydrogen bond geometries found in the crystal structures of related benzamide derivatives, illustrating the interactions that guide the supramolecular assembly of this compound.

| Compound | Interaction (D–H···A) | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (º) | Reference |

| 4-Methoxy-N-methylbenzamide | N—H···O | 0.86 | 2.20 | 2.961 | 147 | cbijournal.com |

| 4-Methoxy-N-methylbenzamide | C—H···O | 0.93 | 2.46 | 3.378 | 169 | cbijournal.com |

| 4-Methoxy-N-methylbenzamide | C—H···Cg(π) | 0.96 | 2.94 | 3.816 | 153 | cbijournal.com |

| N-(4-Methylphenyl)benzamide | N—H···O | 0.86 (restrained) | - | - | - |

D = Donor atom, A = Acceptor atom, Cg(π) = Centroid of π system.

Use in Research and Development as a Model Compound

In chemical research, model compounds are relatively simple molecules used to study specific structural or functional properties that can be extrapolated to more complex systems. This compound and its close analogs serve this purpose in the field of physical organic chemistry and crystal engineering.

The systematic study of a series of substituted N-aromatic amides allows researchers to probe how different functional groups affect molecular conformation and crystal packing. For instance, a key research goal has been to explore the effect of substituents on the structure of N-aromatic amides. By comparing the crystal structure of a parent compound like N-(4-methylphenyl)benzamide with substituted derivatives, scientists can quantify the influence of electron-donating or withdrawing groups on bond lengths, bond angles, and, most importantly, the resulting supramolecular motifs.

The title compound is commercially available as a research chemical, intended for use in early discovery. Its well-defined structure, containing the influential methoxy and methyl substituents, makes it an ideal candidate for studies aiming to understand structure-property relationships. Data gathered from analyzing this compound contributes to a broader understanding of non-covalent interactions, which is fundamental to designing new materials with tailored properties, from pharmaceuticals to organic electronics.

Future Perspectives and Emerging Research Directions

Unexplored Biological Activities and Therapeutic Areas for Benzamides

The therapeutic utility of benzamide (B126) derivatives is well-established in areas such as psychiatry and gastroenterology. However, the structural versatility of the benzamide core suggests a much broader range of biological activities that remain largely untapped. Current research hints at several promising, yet underexplored, therapeutic avenues.

Benzamides have shown potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making them attractive targets for cancer therapy. nih.gov Novel benzamide derivatives have demonstrated potent anticancer activity against human colorectal cancer cells by inhibiting PARP-1 and inducing apoptosis. nih.gov Beyond oncology, the benzamide structure is being investigated for a variety of other roles. For instance, certain derivatives act as glucokinase activators, which could be beneficial in the treatment of type-2 diabetes mellitus. nih.gov Other research has pointed to unexpected applications, including anti-fatigue effects and pesticidal activity against mosquito larvae and fungi like Botrytis cinereal. nih.govnih.gov

The exploration of benzamides in new therapeutic contexts is an active area of research. Their potential as multi-target compounds, for example in Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and BACE1, is being investigated. nih.gov The diverse biological activities reported for various benzamide derivatives suggest that compounds like 4-methoxy-N-(4-methylphenyl)benzamide could be screened against a wider array of biological targets to uncover novel therapeutic applications.

Table 1: Investigated Biological Activities of Benzamide Derivatives

| Therapeutic Area/Application | Target/Mechanism | Example Compound Class | Reference(s) |

|---|---|---|---|

| Oncology | PARP-1 Inhibition | Benzamidophenyl derivatives | nih.gov |

| Diabetes (Type 2) | Glucokinase Activation | Pyrazole benzamide derivatives | nih.gov |

| Neurodegenerative Disease | AChE/BACE1 Inhibition | N-benzyl benzamide derivatives | nih.gov |

| Infectious Disease | Antifungal, Larvicidal | Pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides | nih.gov |

| Central Nervous System | Anti-fatigue | Substituted benzamides | nih.gov |

Advanced Computational Design and Virtual Screening for Novel Analogues

The rational design of new drug candidates has been revolutionized by computational methods. For benzamide research, these in silico techniques are crucial for efficiently exploring vast chemical spaces to identify novel analogues with improved potency and selectivity. Advanced computational strategies are being employed to refine the structure of benzamides for specific biological targets.

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), pharmacophore modeling, molecular docking, and molecular dynamics (MD) simulations are instrumental in this process. nih.govtandfonline.com These methods allow researchers to understand the key structural features required for biological activity and to predict the binding affinity of new designs. For example, computational studies on benzamide derivatives as Rho-associated kinase-1 (ROCK1) inhibitors have provided theoretical direction for designing new, more potent compounds. nih.govtandfonline.com Similarly, a computational approach was used to develop pharmacophore models for benzamide derivatives as glucokinase activators, helping to identify essential features for their activity. nih.gov

A significant emerging trend is the use of virtual screening on ultra-large chemical libraries, which can contain billions of compounds. nih.govschrodinger.com This expansion of accessible chemical space increases the probability of discovering novel and effective small-molecule inhibitors for challenging protein targets. nih.gov By applying these large-scale screening methods to targets relevant to this compound, researchers can rapidly identify promising new analogues for synthesis and experimental validation.

Table 2: Computational Tools in Benzamide Drug Design

| Computational Method | Application | Outcome | Reference(s) |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on 3D structure | Reliable predictive models for ROCK1 inhibitors | nih.govtandfonline.com |

| Pharmacophore Modeling | Identify essential 3D features for activity | Development of potent glucokinase activators | nih.gov |

| Molecular Docking | Predict binding mode and affinity to a target | Identification of stable binding in ROCK1 pocket | nih.gov |

| Molecular Dynamics (MD) | Simulate the movement of the ligand-protein complex | Confirmation of binding stability of novel inhibitors | tandfonline.com |

| Virtual Screening (Ultra-large libraries) | Search vast chemical databases for potential hits | Identification of novel scaffolds for "non-druggable" targets | nih.gov |

Integration of Multi-omics Data in Benzamide Research

Modern drug discovery is increasingly moving away from a single-target approach to a more holistic, systems-level perspective. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive view of disease mechanisms and drug action. nygen.ionashbio.com Applying this approach to benzamide research can provide deeper insights into their mechanisms of action, identify novel biomarkers, and facilitate the discovery of new therapeutic indications.